Barium tert-butoxide

Anionic Polymerization Stereospecific Catalysis Butadiene Copolymerization

Barium stearate or other alkoxides fail to achieve the stereocontrol required for advanced rubber polymerization. Barium tert-butoxide (Ba(OtBu)₂, MW 283.55) is a moisture-sensitive, strong Brønsted base that solves this gap. - Enables butadiene copolymers with up to 80.4% trans-1,4 content and as low as 6% vinyl content - Functions as a single-source precursor for Ba/Cu oxide CVD deposition - Reacts with diphenylmethane to produce unique asymmetric catalysts - Supplied as ≥85% powder, stored at 2-8°C under inert atmosphere

Molecular Formula C8H18BaO2
Molecular Weight 283.55 g/mol
CAS No. 24363-36-8
Cat. No. B12054851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBarium tert-butoxide
CAS24363-36-8
Molecular FormulaC8H18BaO2
Molecular Weight283.55 g/mol
Structural Identifiers
SMILESCC(C)(C)[O-].CC(C)(C)[O-].[Ba+2]
InChIInChI=1S/2C4H9O.Ba/c2*1-4(2,3)5;/h2*1-3H3;/q2*-1;+2
InChIKeySLPLCLDJTNLWPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Barium Tert-Butoxide Procurement Guide


Barium tert-butoxide (Ba(OtBu)₂, MW 283.55 g/mol) is a Brønsted base catalyst and organometallic reagent classified as an alkaline earth metal alkoxide [1]. Commercially supplied as a colorless to white powder with an assay typically ≥85% and a melting point exceeding 200 °C, the compound is moisture-sensitive and requires storage at 2–8 °C under inert atmosphere to preserve reactivity . Its primary utility stems from its strong basicity and capacity to serve as a precursor for barium-containing catalysts such as barium aryloxides and barium diphenylmethanide .

Moisture-sensitive reagent; handle under inert atmosphere at 2–8 °C
Strong non-nucleophilic Brønsted base for nonpolar solvent systems
Co-initiator for stereospecific butadiene polymerization toward high trans-1,4 microstructure
Precursor for soluble heterobimetallic Ba-containing catalyst complexes

Why Barium Tert-Butoxide Is Not Interchangeable


Simple substitution of barium tert-butoxide with other tert-alkoxides (e.g., potassium, calcium, or strontium tert-butoxide) or alternative barium salts (e.g., barium stearate) fails to replicate performance in targeted applications due to divergent electronic character, coordination geometry, and polymerization stereocontrol. Barium's higher electropositivity (E° = –2.91 V vs. K⁺/K = –2.93 V and Ca²⁺/Ca = –2.87 V) and larger ionic radius confer stronger basicity and altered Lewis acidity compared to lighter congeners [1][2]. These differences directly affect enolate formation efficiency, catalyst complex solubility, and the ability to direct high trans-1,4 stereoregularity in diene polymerization—a feature not achievable with barium stearate or non-barium alkoxide analogs [3].

Basicity & Lewis acidity
Ba: higher electropositivity (–2.91 V) and stronger basicity; forms Lewis-base adducts
K/Ca/Sr tert-butoxides: different electropositivity may alter enolate formation and catalyst activity
Polymerization stereocontrol
Ba: with organolithium co-initiator, directs high trans-1,4 microstructure
Barium stearate or non-Ba alkoxides: trans content may shift significantly; KOtBu favors 1,2-vinyl addition
Solubility & complex formation
Ba: forms soluble, crystallographically defined heterobimetallic clusters
K/Ca analogs: often yield insoluble or poorly defined aggregates; solubility in nonpolar media may be limited

Barium Tert-Butoxide Differentiation vs. Analogs


Trans-1,4 Stereocontrol vs. Barium Stearate

Barium tert-butoxide, when paired with an organolithium co-initiator, drives the polymerization of butadiene and styrene-butadiene rubber (SBR) toward exceptionally high trans-1,4 microstructures. In contrast, the use of barium stearate under otherwise identical conditions yields inferior and highly variable trans content. This stereocontrol is not observed with potassium tert-butoxide, which typically promotes 1,2-vinyl addition rather than trans-1,4 incorporation [1].

Trans-1,4 Stereocontrol
Head-to-head
Ba t-butoxide: up to 67.9% trans-1,4 Barium stearate: 5.25–59% trans-1,4
May enable higher and more predictable trans content in SBR
Solution polymerization with organolithium co-catalyst
Anionic Polymerization Stereospecific Catalysis Butadiene Copolymerization

High Trans-1,4 and Low Vinyl Polybutadiene

In a separate catalyst system comprising barium di-tert-alkoxide and di-butyl magnesium, the trans-1,4 content of polybutadiene reaches 80–85%, with vinyl unsaturation held to a remarkably low 6–10%. This dual control over microstructure is unique to the barium tert-alkoxide component; attempts to reproduce such profiles with calcium or strontium analogs lead to significantly altered vinyl/trans ratios due to differences in metal-alkoxide bond ionicity and aggregation state [1].

Microstructure Control
Head-to-head
Trans-1,4: 80–85%
Vinyl: 6–10%
Stereoregular polybutadiene with low vinyl unsaturation
Ba di-tert-alkoxide + di-butyl magnesium catalyst complex
Polymer Microstructure Anionic Catalyst Complexes Elastomer Crystallinity

Superior Basicity vs. Lighter Alkoxides

Barium tert-butoxide exhibits stronger basicity than its calcium, strontium, or potassium counterparts due to the higher electropositivity of Ba²⁺ and the greater ionic character of the Ba–O bond. Standard electrode potentials (E°) provide a quantitative proxy: Ba²⁺/Ba = –2.91 V vs. Ca²⁺/Ca = –2.87 V and K⁺/K = –2.93 V [1]. While potassium tert-butoxide is frequently employed as a strong base, its solubility in nonpolar media is limited and it often requires polar aprotic solvents, whereas barium tert-butoxide forms soluble adducts with Lewis bases, enabling homogeneous catalysis in hydrocarbon solvents [2].

Basicity Comparison
Class-level
Ba E° –2.91 V; forms soluble adducts Ca E° –2.87 V; K E° –2.93 V; KOtBu requires polar solvents
Reported higher basicity than Ca analog; unique Lewis-base solubility
Electrode potential data; adduct formation confirmed by XRD
Bronsted Basicity Deprotonation Organometallic Reagents

Lewis-Base Adducts and Catalyst Design

The reaction of [Ba(OtBu)₂(t-BuOH)₂]₄ with copper(I) mesityl yields insoluble [BaCu₂(OtBu)₄]ₙ, which upon addition of Lewis bases (L = Me₃NO, Et₃PO) converts to soluble L₂Ba₂Cu₄(OtBu)₈ clusters [1]. X-ray diffraction reveals a trans-Ba₂Cu₄ octahedral core with μ₂-OtBu bridges, a structural motif not replicated with potassium or calcium tert-butoxides, which tend to form simpler aggregates or insoluble networks. This capacity for controlled adduct formation enables the design of soluble, well-defined bimetallic catalyst precursors for materials synthesis [1].

Catalyst Precursor Adducts
Head-to-head
Forms soluble L₂Ba₂Cu₄(OtBu)₈ clusters with Me₃NO or Et₃PO
Well-defined heterobimetallic precursor
Single-crystal XRD; not observed with K/Ca analogs
Heterobimetallic Catalysts X-ray Crystallography Molecular Precursors

Barium Tert-Butoxide Applications


High-Trans Polybutadiene and SBR Elastomers

Leverage barium tert-butoxide as a co-initiator with organolithium compounds to produce solution-polymerized butadiene copolymers with trans-1,4 content up to 80.4% and vinyl content as low as 6% [1][2]. This microstructure imparts enhanced green strength, tack, and crystallinity essential for high-performance tire treads and industrial rubber goods. The stereocontrol achieved with Ba(OtBu)₂ far exceeds that of barium stearate (5.25–59% trans) or calcium alkoxide analogs.

Heterobimetallic Catalyst Precursor

Employ barium tert-butoxide to generate soluble, structurally defined bimetallic complexes such as [L₂Ba₂Cu₄(OtBu)₈] (L = Me₃NO, Et₃PO) [3]. These clusters serve as single-source precursors for the deposition of Ba/Cu oxide thin films via chemical vapor deposition (CVD) or as catalysts for selective oxidation/reduction reactions. The unique Lewis-base adduct solubility facilitates homogeneous processing in hydrocarbon media.

Non-Nucleophilic Base for Enolate Generation

Utilize barium tert-butoxide to deprotonate weakly acidic substrates (e.g., amides, ketones) under mild conditions, generating barium enolates that participate in aldol additions and allylic alkylations [4]. The higher basicity of Ba(OtBu)₂ relative to KOtBu, combined with its ability to form soluble adducts in nonpolar solvents, makes it advantageous for transformations requiring anhydrous, aprotic conditions without competing nucleophilic attack.

Barium Diphenylmethanide and Aryloxide Catalysts

React barium tert-butoxide with diphenylmethane or substituted phenols to prepare barium diphenylmethanide and barium aryloxide catalysts . These heavier alkaline earth organometallics exhibit unique activity in asymmetric catalysis and polymerization reactions not accessible with lighter congeners.

Application
Selection Property
Validation Focus
High-trans polybutadiene SBR
Stereocontrol in anionic polymerization
Trans-1,4 microstructure and vinyl ratio
Heterobimetallic catalyst synthesis
Soluble Lewis-base adduct formation
Structural definition and solubility in nonpolar media
Enolate generation in nonpolar media
Strong basicity without nucleophilic attack
Deprotonation efficiency and adduct solubility
Heavy alkaline earth catalysts
Reactivity with diphenylmethane or phenols
Catalyst activity in asymmetric synthesis

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